

A Technical Guide to the Chromogenic Properties of CENTA for β -Lactamase Detection

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Compound of Interest

Compound Name: Centa

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Introduction

CENTA is a chromogenic cephalosporin that serves as a valuable substrate for the detection and kinetic analysis of β -lactamases, a family of enzymes that confer bacterial resistance to β -lactam antibiotics.^{[1][2][3][4]} Upon hydrolysis of its β -lactam ring by these enzymes, **CENTA** undergoes a distinct color change, providing a direct and convenient method for monitoring enzyme activity.^{[5][6]} This technical guide provides an in-depth overview of the core chromogenic properties of **CENTA**, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in research and drug development settings.

Mechanism of Chromogenic Action

The chromogenic properties of **CENTA** are intrinsically linked to its molecular structure. **CENTA** is a cephalosporin derivative that, upon interaction with a β -lactamase, undergoes hydrolysis of the amide bond within its β -lactam ring. This cleavage is followed by the expulsion of a chromophore, 3-carboxyl-4-nitrothiophenol, which results in a measurable change in absorbance.^{[1][7]} The appearance of this expelled chromophore can be monitored spectrophotometrically at 405 nm, shifting the solution's appearance from light yellow to a more intense chrome yellow.^{[5][6]}

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Caption: Enzymatic hydrolysis of **CENTA** by β -lactamase.

Quantitative Data

The utility of **CENTA** as a chromogenic substrate is underscored by its specific spectrophotometric and kinetic properties. These parameters are crucial for accurate and reproducible experimental design.

Spectrophotometric Properties

Property	Value	Reference
Initial Wavelength (λ_{max})	~340 nm	[6]
Final Wavelength (λ_{max})	405 nm	[1][5][6]
Molar Extinction Coefficient Change ($\Delta\epsilon$) at 405 nm	+6,400 M ⁻¹ cm ⁻¹	[1][8]
Molar Extinction Coefficient Change ($\Delta\epsilon$) at 346 nm	-2,500 M ⁻¹ cm ⁻¹	[7][8]

Kinetic Parameters for Various β -Lactamases

The kinetic constants, K_m and k_{cat} , quantify the affinity of β -lactamases for **CENTA** and the rate of its hydrolysis. The following table summarizes these parameters for a selection of enzymes.

Enzyme	Class	K _m (μM)	k _{cat} (s ⁻¹)	Reference
SHV-1	A	14	4.5	[1]
S. aureus PC1	A	77	2	[9]
908R (E. cloacae)	C	110	10	[9]
P. aeruginosa	C	390	63	[9]
OXA-10	D	0.4	9	[9]
OXA-2	D	4.8	95	[9]
BclI (B. cereus)	B	6,000	-	[9]
IMP-1	B	400	200	[9]
CfiA	B	40	7	[9]
VIM-1	B	1.8	430	[1]

Experimental Protocols

Synthesis of CENTA

CENTA can be synthesized from the commercially available drug cephalothin.[1] A detailed protocol is as follows:

- Preparation of 3-carboxyl-4-nitrothiophenol (TNB):
 - Dissolve 5.05 mmol (2 g) of 5,5'-dithio-bis-(2-nitrobenzoic acid) in 100 ml of an aqueous solution of 0.5 M Tris base.
 - Adjust the pH to 8.0 by adding 6 M HCl.
 - Add 7.1 mmol (1.1 g) of dithiothreitol; the solution will turn orange-red.
 - Stir the mixture for 10 minutes at 22°C.
 - Extract the solution six times with 25 ml of ethyl acetate.

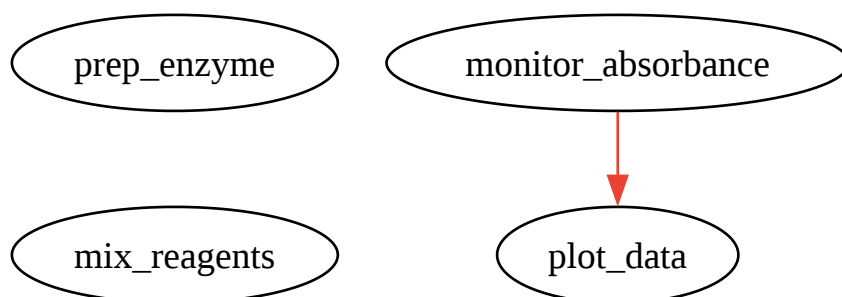
- Acidify the aqueous phase to pH 1.5 with 6 M HCl.
- Remove residual ethyl acetate by bubbling nitrogen through the solution.
- Let the solution stand overnight at 4°C. The precipitated TNB is then collected by filtration, washed, and dried.^[7]
- Synthesis of **CENTA**:
 - Dissolve the sodium salt of cephalothin (1 g, 2.4 mmol) and 1 equivalent of TNB (478 mg) in 19 ml of H₂O.
 - Adjust the pH to 7.0 with 1 M NaOH.
 - Stir the solution for 6 hours at 65°C.
 - Cool the solution and extract it with 10 ml of ethyl acetate.
 - Acidify the aqueous phase to pH 2.0 with 1 M HCl and extract three times with 15 ml of ethyl acetate.
 - Wash the combined organic phases three times with 15 ml of water, dry over MgSO₄, and evaporate to dryness in vacuo.
 - Obtain the sodium salt of **CENTA** by dissolving the dry residue in 25 ml of water containing 1 equivalent of NaHCO₃ and freeze-dry the solution.^[7]

β-Lactamase Activity Assay

The following protocol outlines a general procedure for measuring β-lactamase activity using **CENTA**.

- Reagent Preparation:
 - Prepare a stock solution of **CENTA** in an appropriate aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.0). **CENTA** is highly soluble in aqueous buffers.^{[1][7]}

- Prepare a solution of the β -lactamase enzyme to be tested in the same buffer. For class B metallo- β -lactamases, supplement the buffer with 100 μ M ZnSO₄.^[1]
- Assay Procedure:
 - Equilibrate all solutions to the desired reaction temperature (e.g., 30°C).
 - In a cuvette, mix the buffer and the **CENTA** solution to achieve the desired final substrate concentration.
 - Initiate the reaction by adding a specific amount of the β -lactamase solution.
 - Immediately begin monitoring the change in absorbance at 405 nm using a spectrophotometer.^{[1][5]}
- Data Analysis:
 - Determine the initial reaction velocity (v_0) from the linear portion of the absorbance versus time plot.
 - Calculate the enzyme activity using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette.
 - For kinetic parameter determination (K_m and k_{cat}), repeat the assay with varying concentrations of **CENTA** and analyze the data using Michaelis-Menten kinetics, for example, through a Hanes-Woolf plot.^[1]



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Caption: General workflow for a β -lactamase activity assay using **CENTA**.

Applications in Drug Development

The chromogenic properties of **CENTA** make it a powerful tool in the development of new antibiotics and β -lactamase inhibitors. Its applications include:

- High-Throughput Screening (HTS): **CENTA**-based assays can be adapted for HTS of compound libraries to identify potential β -lactamase inhibitors.^[1]
- Kinetic Characterization of Inhibitors: It can be used to determine the mechanism of action and potency of novel β -lactamase inhibitors.
- Enzyme Purification: The presence of β -lactamase activity in chromatographic fractions during purification can be rapidly detected using **CENTA**.^{[1][2]}
- Diagnostics: While not ideal for detecting β -lactamase-producing strains on agar plates, it is effective for detecting the enzymes in crude bacterial extracts.^{[1][2]}

Conclusion

CENTA is a versatile and reliable chromogenic substrate for the study of β -lactamases. Its well-defined chemical and kinetic properties, coupled with a straightforward assay methodology, make it an indispensable tool for researchers and scientists in the fields of microbiology, enzymology, and drug development. The quantitative data and protocols provided in this guide offer a solid foundation for the effective application of **CENTA** in a laboratory setting.

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